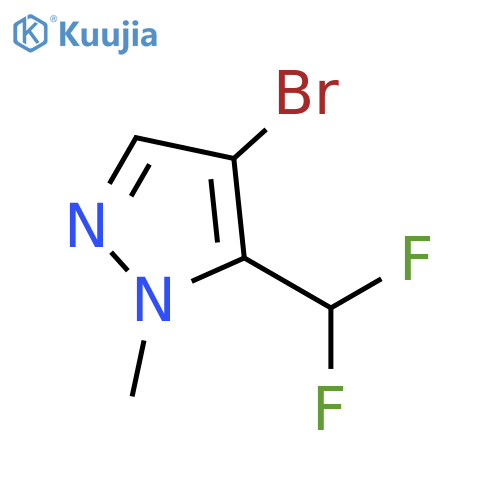

Cas no 1089212-57-6 (4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole)

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole

-

- MDL: MFCD28528999

- インチ: 1S/C5H5BrF2N2/c1-10-4(5(7)8)3(6)2-9-10/h2,5H,1H3

- InChIKey: MUSQUSCBZVJWSS-UHFFFAOYSA-N

- SMILES: N1(C)C(C(F)F)=C(Br)C=N1

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-346004-0.25g |

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 95.0% | 0.25g |

$292.0 | 2025-03-18 | |

| abcr | AB503154-250 mg |

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 250MG |

€650.70 | 2022-03-01 | ||

| Enamine | EN300-346004-5.0g |

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 95.0% | 5.0g |

$2360.0 | 2025-03-18 | |

| Aaron | AR01BSV0-100mg |

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 95% | 100mg |

$529.00 | 2025-02-09 | |

| Enamine | EN300-346004-10g |

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 95% | 10g |

$4545.0 | 2023-09-03 | |

| Enamine | EN300-346004-1g |

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 95% | 1g |

$1057.0 | 2023-09-03 | |

| abcr | AB503154-1g |

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole; . |

1089212-57-6 | 1g |

€1580.50 | 2025-03-19 | ||

| A2B Chem LLC | AW29136-1g |

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 95% | 1g |

$1148.00 | 2024-04-20 | |

| Aaron | AR01BSV0-1g |

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 95% | 1g |

$1479.00 | 2025-02-09 | |

| 1PlusChem | 1P01BSMO-250mg |

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole |

1089212-57-6 | 95% | 250mg |

$618.00 | 2025-03-19 |

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole 関連文献

-

2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazoleに関する追加情報

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1089212-57-6): A Versatile Building Block in Modern Chemistry

In the dynamic field of organic chemistry, 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1089212-57-6) has emerged as a crucial intermediate for pharmaceutical and agrochemical research. This heterocyclic compound, featuring both bromine and difluoromethyl functional groups, offers unique reactivity patterns that make it valuable for constructing complex molecular architectures. Researchers are increasingly exploring its potential in drug discovery programs, particularly for targeting enzyme inhibition and modulating biological pathways.

The molecular structure of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole combines three strategically placed substituents that enable diverse chemical transformations. The bromo group at position 4 serves as an excellent handle for cross-coupling reactions, while the difluoromethyl moiety at position 5 introduces valuable physicochemical properties to derivative compounds. The 1-methyl substitution on the pyrazole nitrogen enhances stability and influences the compound's electronic characteristics. These features explain why this building block appears in numerous patent applications for bioactive molecules.

Current trends in medicinal chemistry highlight the growing importance of fluorinated pyrazole derivatives like 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole. The incorporation of fluorine atoms has become a standard strategy in modern drug design, as it can significantly improve metabolic stability, membrane permeability, and target binding affinity. Pharmaceutical companies are actively investigating this compound class for developing treatments in therapeutic areas such as inflammation, oncology, and central nervous system disorders.

From a synthetic chemistry perspective, CAS 1089212-57-6 demonstrates remarkable versatility. It readily participates in palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, making it invaluable for constructing biaryl systems common in many drug candidates. The electron-withdrawing nature of the difluoromethyl group also activates adjacent positions for nucleophilic aromatic substitution, offering additional pathways for structural diversification.

The agrochemical industry has shown increasing interest in 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole derivatives as well. Fluorinated heterocycles often exhibit enhanced pesticidal activity and improved environmental profiles compared to their non-fluorinated counterparts. Research indicates potential applications in developing new generation crop protection agents with novel modes of action, addressing the global challenge of pesticide resistance.

Material scientists are exploring applications of pyrazole-based compounds beyond life sciences. The unique electronic properties of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole make it a candidate for developing organic electronic materials, including charge transport layers in OLED devices or as building blocks for conductive polymers. The fluorine atoms contribute to thermal stability and electronic tuning, which are critical parameters for advanced materials.

Quality control and analytical characterization of CAS 1089212-57-6 require specialized techniques. Modern laboratories employ HPLC, GC-MS, and NMR spectroscopy to verify purity and confirm structural identity. The bromine atom produces distinctive isotopic patterns in mass spectrometry, while the difluoromethyl group generates characteristic splitting patterns in 19F NMR spectra. These analytical features facilitate precise quality assessment during chemical synthesis and scale-up processes.

Regulatory considerations for 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole vary by region and application. While primarily used as a research chemical, manufacturers must comply with appropriate safety standards for handling and transportation. Proper storage conditions typically recommend protection from moisture and light to maintain stability, with many suppliers offering the compound as crystalline solids in sealed containers under inert atmosphere.

The commercial availability of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole has expanded significantly in recent years, reflecting growing demand from both academic and industrial researchers. Multiple specialty chemical suppliers now list this compound in their catalogs, often providing custom synthesis services and bulk quantities for development programs. Pricing structures generally reflect the complexity of synthesis and purification required to achieve pharmaceutical-grade material.

Future research directions for CAS 1089212-57-6 derivatives appear promising. Emerging areas include its incorporation into metal-organic frameworks (MOFs), development of fluorinated liquid crystals, and exploration as ligands in catalysis. The compound's modular nature allows for systematic structure-activity relationship studies, which continue to reveal new applications across scientific disciplines.

Environmental fate and biodegradation studies of fluorinated pyrazole compounds represent an active area of investigation. While the carbon-fluorine bond is exceptionally strong, researchers are developing strategies to mitigate potential persistence issues through molecular design. This aligns with broader industry trends toward sustainable chemistry and green pharmaceutical development.

For synthetic chemists working with 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole, recent literature highlights optimized reaction conditions that maximize yields while minimizing byproduct formation. Microwave-assisted synthesis, continuous flow chemistry, and other modern techniques have been successfully applied to derivatives of this scaffold, demonstrating the compound's compatibility with innovative manufacturing approaches.

The intellectual property landscape surrounding pyrazole-based compounds continues to evolve, with numerous patents filed for novel derivatives and applications. Companies investing in this chemical space frequently combine 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole with other privileged structures to create proprietary libraries for screening campaigns. This strategy has yielded several clinical candidates in recent drug development pipelines.

Analytical method development for CAS 1089212-57-6 and related compounds benefits from advances in separation science and detection technologies. Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry enables rapid analysis of reaction mixtures, while cryoprobe NMR instruments provide enhanced sensitivity for structural elucidation. These tools accelerate research and development cycles for molecules derived from this versatile intermediate.

As the chemical industry moves toward more sustainable practices, green chemistry principles are being applied to the synthesis of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole. Recent publications describe catalytic methods for introducing the difluoromethyl group and atom-economical approaches to pyrazole formation. Such innovations reduce waste generation and improve the environmental profile of manufacturing processes.

The global market for fluorinated heterocycles like 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole shows steady growth, driven by demand from pharmaceutical and agricultural sectors. Market analysts project continued expansion as fluorine-containing compounds maintain their prominence in bioactive molecule discovery. Regional production capabilities are diversifying to ensure stable supply chains for research and commercial applications.

Educational institutions are increasingly incorporating pyrazole chemistry into advanced organic chemistry curricula, with CAS 1089212-57-6 serving as an exemplary case study for heterocyclic reactivity and fluorine effects. This reflects the compound's didactic value in teaching modern synthetic strategies and structure-property relationships to the next generation of chemists.

1089212-57-6 (4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole) Related Products

- 1000341-12-7(3-Iodo-6-methoxy-4-nitro 1H-Indazole)

- 2171239-19-1((2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 1426135-67-2(7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)

- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)

- 2227819-35-2((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol)

- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)

- 1805063-62-0(3-(Bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetic acid)

- 1014028-77-3(N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)

- 2025570-95-8(4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)

- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)